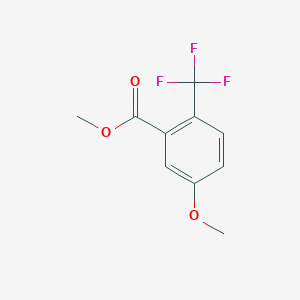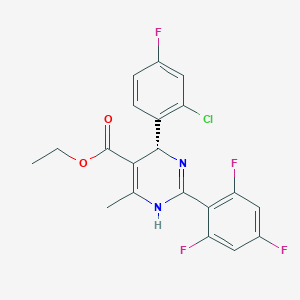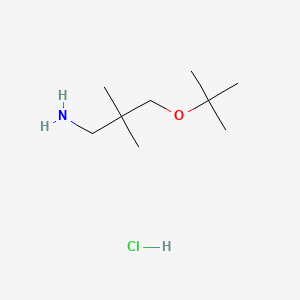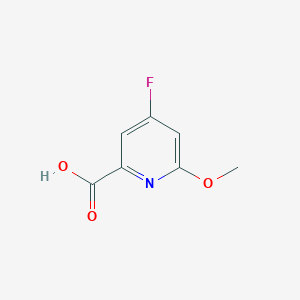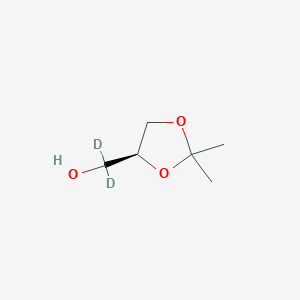
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 typically involves the use of deuterated reagents to introduce deuterium into the molecule. One common method is the reduction of a precursor compound using a deuterated reducing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
化学反应分析
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
科学研究应用
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Industry: The compound is used in the synthesis of other deuterated compounds for various industrial applications.
作用机制
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium can alter the compound’s reactivity and stability, making it useful in studies that require precise control over reaction kinetics and mechanisms.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d1: A partially deuterated version with one deuterium atom.
Uniqueness
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is unique due to its fully deuterated methanol group, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium also enhances the compound’s stability and alters its chemical reactivity, making it valuable for specific research applications.
属性
分子式 |
C6H12O3 |
|---|---|
分子量 |
134.17 g/mol |
IUPAC 名称 |
dideuterio-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2 |
InChI 键 |
RNVYQYLELCKWAN-YVKXTFNSSA-N |
手性 SMILES |
[2H]C([2H])([C@H]1COC(O1)(C)C)O |
规范 SMILES |
CC1(OCC(O1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
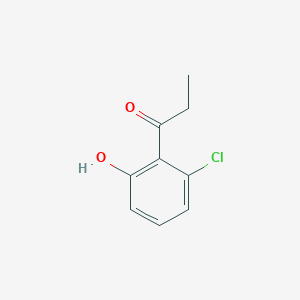
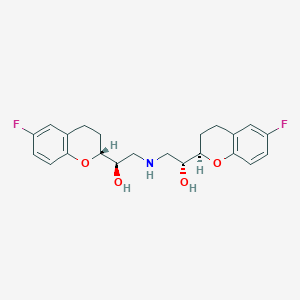
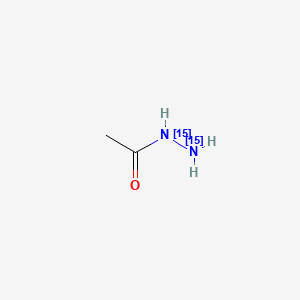
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)



